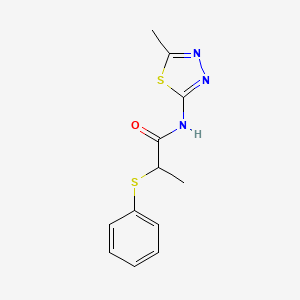

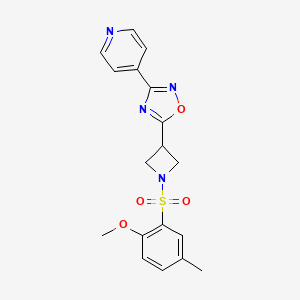

![molecular formula C13H10Cl2O3S B2497014 Methyl-3-[(2,6-Dichlorphenyl)methoxy]thiophen-2-carboxylat CAS No. 344268-42-4](/img/structure/B2497014.png)

Methyl-3-[(2,6-Dichlorphenyl)methoxy]thiophen-2-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives involves multiple steps, including halogenation, O-alkylation, and hydrolysis, leading to the production of various thiophene-based compounds. For example, a method reported by Corral and Lissavetzky (1984) demonstrates the transformation of methyl 3-hydroxythiophene-2-carboxylate into thiophene-2,4-diols and subsequently into dialkoxythiophene-2-carboxylic acids through a sequence of O-alkylation and alkaline hydrolysis steps (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with various substituents influencing the compound's properties. Crystal structure analyses, such as that performed by Swamy et al. (2014), provide detailed insights into the arrangement of atoms within the molecule and the impact of different substituents on the molecular conformation (Swamy et al., 2014).

Chemical Reactions and Properties

Thiophene derivatives undergo a range of chemical reactions, including cyclization, halogenation, and coupling reactions. Gillespie et al. (1979) described the thermolysis of dichlorothiophenium bis-methoxycarbonylmethylide, leading to the formation of novel compounds through eliminative rearrangement (Gillespie et al., 1979). Additionally, carboxylic acid-directed decarboxylative C-H/C-H cross-coupling provides access to biaryl scaffolds, showcasing the versatility of thiophene derivatives in synthetic chemistry (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science. The introduction of substituents like methoxy or methyl groups can significantly alter these properties, as discussed in studies on polythiophenes and polyselenophenes (Dian et al., 1986).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the thiophene core and the nature of its substituents. The synthesis and properties of various thiophene derivatives have been explored to understand their potential uses and reactivity patterns. For instance, the preparation and reaction of N-(2-carbomethoxy thienyl) imidates to yield pyrimidinones highlight the reactivity of thiophene derivatives toward cyclization reactions (Hajjem et al., 2010).

Wissenschaftliche Forschungsanwendungen

- Thiophenderivate, einschließlich Methyl-3-[(2,6-Dichlorphenyl)methoxy]thiophen-2-carboxylat, haben als potenzielle biologisch aktive Verbindungen Interesse geweckt. Forscher erforschen ihre pharmakologischen Eigenschaften, wie z. B. Antikrebs-, entzündungshemmende, antimikrobielle, antihypertensive und antiatherosklerotische Wirkungen .

- Bemerkenswert ist, dass einige Medikamente mit Thiophen-Gerüsten, wie Suprofen (ein nichtsteroidales Antirheumatikum) und Articain (als Zahnästhetikum verwendet), Thiophenringe enthalten .

- Thiophen-basierte Moleküle spielen eine entscheidende Rolle in organischen Halbleitern, organischen Feldeffekttransistoren (OFETs) und organischen Leuchtdioden (OLEDs) .

- Thiophenderivate dienen als Korrosionsschutzmittel in der industriellen Chemie und Materialwissenschaft .

- This compound-Kristalle können ihre Qualität bis zu 145 °C beibehalten, wodurch sie für NLO-Anwendungen geeignet sind .

- Molekular-Docking-Studien bewerten ihre Wechselwirkungen mit biologischen Zielmolekülen, wie z. B. Anti-HIV-1-Effekte .

Medizinische Chemie und Arzneimittelentwicklung

Organische Halbleiter und Elektronik

Korrosionsschutz

Nichtlineare optische (NLO) Materialien

Biologische Aktivität und Molekular-Docking-Studien

Serotonin-Antagonisten und Alzheimer-Behandlung

Safety and Hazards

The compound has some safety concerns associated with it. It has been classified with Hazard Statements H302, H312, H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

methyl 3-[(2,6-dichlorophenyl)methoxy]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O3S/c1-17-13(16)12-11(5-6-19-12)18-7-8-9(14)3-2-4-10(8)15/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGCNYRKWWXTDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)OCC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

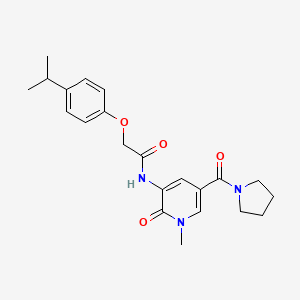

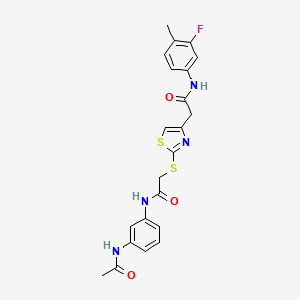

![2-(4-fluorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2496931.png)

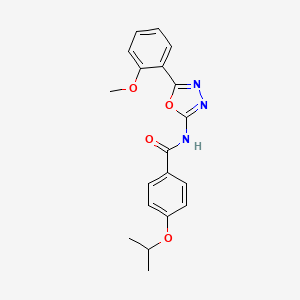

![8-(4-ethoxyphenyl)-2-(2-oxopropyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2496934.png)

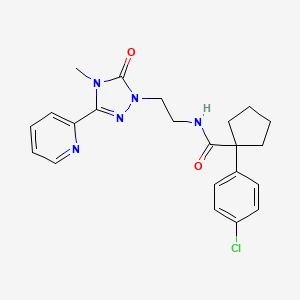

![N-benzyl-4-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}butanamide](/img/structure/B2496940.png)

![Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate](/img/structure/B2496943.png)

![2-(3-chlorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2496944.png)

![1-(2,6-Difluorophenyl)-3-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)urea](/img/structure/B2496949.png)

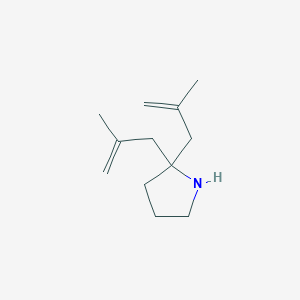

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)ethanesulfonamide](/img/structure/B2496950.png)